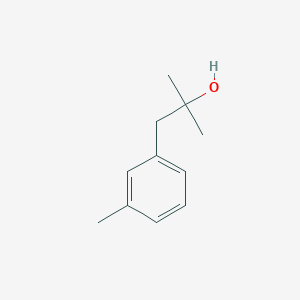
2-methyl-1-(3-methylphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-(3-methylphenyl)propan-2-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyl group and a 3-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用機序
Target of Action
It is known that this compound belongs to the class of tertiary alcohols . Tertiary alcohols are often used as flavourings in food and have been detected in plant materials, fruits, or processed foods .
Mode of Action
Alcohols in general, including tertiary alcohols, are known to react with oxoacids and carboxylic acids to form esters plus water . This suggests that 2-methyl-1-(3-methylphenyl)propan-2-ol may interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s worth noting that alcohols can participate in a variety of biochemical reactions, including oxidation and reduction reactions, and can influence various metabolic pathways .
Pharmacokinetics
It’s known that the pharmacokinetics of alcohols can be influenced by factors such as the individual’s metabolic rate, the presence of food in the stomach, and the concentration of the alcohol .
Result of Action
It’s known that alcohols can have a variety of effects at the molecular and cellular level, depending on their specific targets and the pathways they affect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and the specific biological environment can all impact the action of this compound .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-methyl-1-(3-methylphenyl)propan-2-ol involves the reaction of 3-methylacetophenone with methylmagnesium bromide (a Grignard reagent) in the presence of dry ether. The reaction proceeds through the formation of an intermediate complex, which upon hydrolysis yields the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
2-methyl-1-(3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into hydrocarbons or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, acids, and bases.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-methyl-1-(3-methylphenyl)propan-2-ol has several applications in scientific research:
類似化合物との比較
Similar Compounds
- 2-methyl-1-phenylpropan-2-ol
- 2-(4-methylphenyl)propan-2-ol
- 2-methylpropan-2-ol
Uniqueness
2-methyl-1-(3-methylphenyl)propan-2-ol is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, biological activity, and applications compared to other similar compounds .
特性
IUPAC Name |
2-methyl-1-(3-methylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-5-4-6-10(7-9)8-11(2,3)12/h4-7,12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZZSQMBNNDMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione](/img/structure/B2747692.png)
![8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine](/img/structure/B2747693.png)
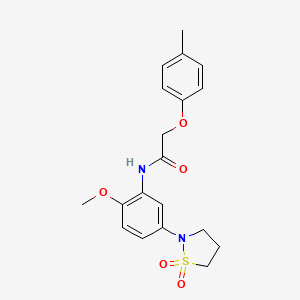
![2-(4-Chlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropanamide](/img/structure/B2747696.png)
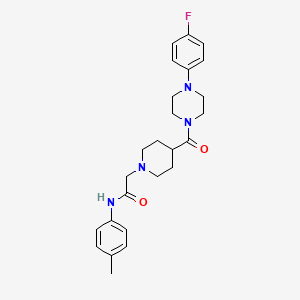
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2747700.png)
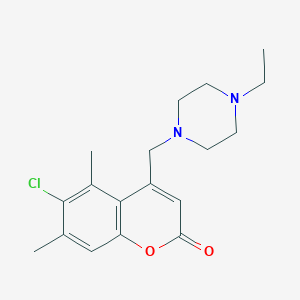
![methyl 2-[4-(methoxycarbonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2747706.png)

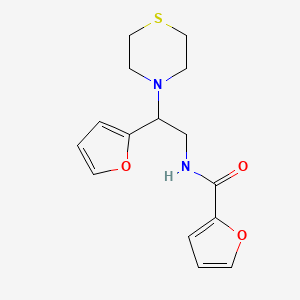
![N-[4-(difluoromethoxy)phenyl]-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2747710.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2747711.png)
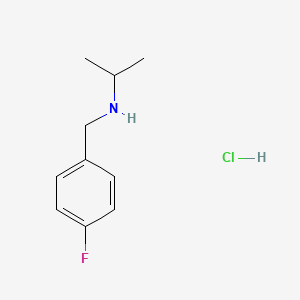
![[1-methyl-5-(propan-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2747713.png)
